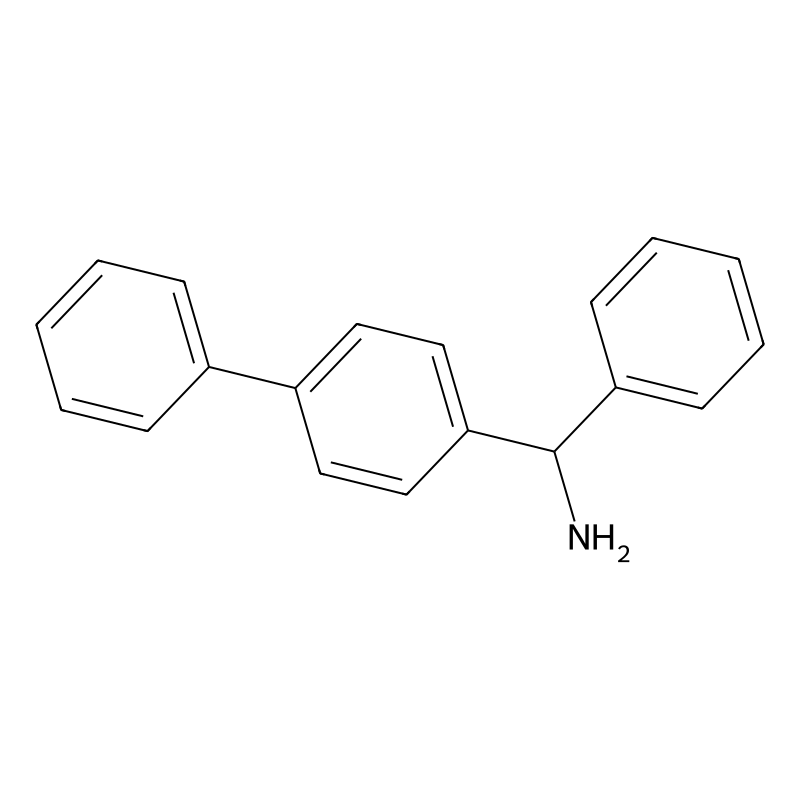alpha-(4-Biphenylyl)benzylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Benzylamine is used in the production of synthetic textiles . The specific methods and outcomes can vary depending on the type of textile and the desired properties.
- Benzylamine is used in the formulation of paints . It can act as a solvent or a hardening agent, affecting the texture, drying time, and finish of the paint.
- Benzylamine acts as a corrosion inhibitor . It can be added to solutions to prevent the corrosion of metal surfaces.
- Benzylamine is used as an intermediate in the production of various pharmaceutical active substances . It can be used in the synthesis of a wide range of drugs, with the specific methods and outcomes depending on the drug being produced.
- Benzylamine is used in the production of compounds for plant and material protection . It can be used to create pesticides, fungicides, and other protective agents.
- Benzylamine is used in the manufacture of explosives . It can act as a stabilizer or a sensitizer, affecting the stability and sensitivity of the explosive.
Synthetic Textiles
Paints
Corrosion Inhibitor
Pharmaceuticals
Plant and Material Protection
Explosives
Alpha-(4-Biphenylyl)benzylamine is an organic compound characterized by the molecular formula C19H17N. It features a biphenyl group attached to a benzylamine structure, which contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, owing to its structural complexity and reactivity.
There is no documented research on the mechanism of action of alpha-(4-Biphenylyl)benzylamine. Without knowledge of its biological activity, it is impossible to speculate on its potential mechanisms.
Information on the safety hazards of alpha-(4-Biphenylyl)benzylamine is limited. As a general precaution for aromatic amines, it is advisable to handle it with gloves and in a well-ventilated area. Potential hazards may include:
- Skin and eye irritation: Due to the amine functionality.
- Respiratory irritation: Inhalation may cause irritation.
- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
- Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
- Substitution: Nucleophilic substitution reactions can occur where the amine group is replaced by other nucleophiles under suitable conditions.
The biological activity of alpha-(4-Biphenylyl)benzylamine is not fully elucidated but is believed to involve interactions with multiple biological targets. Its structure suggests potential effects on cellular signaling pathways and metabolic processes. Studies indicate that biphenyl derivatives may exhibit anti-inflammatory and anticancer properties, making this compound a candidate for further pharmacological exploration .
Several methods have been developed for synthesizing alpha-(4-Biphenylyl)benzylamine:
- N-Alkylation: A highly active manganese(I) pincer catalyst can facilitate the N-alkylation of amines with alcohols, leading to the formation of benzylamines.
- Direct Synthesis: This involves the direct reaction of alkylarenes with diarylimines to yield α-substituted primary benzylamines.
- Enzymatic Methods: A multi-enzyme cascade process has been reported for the biosynthesis of benzylamine derivatives, showcasing a biocatalytic approach to synthesis .
Alpha-(4-Biphenylyl)benzylamine finds potential applications in various fields:
- Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound in developing new pharmaceuticals targeting inflammatory and cancer pathways.
- Organic Synthesis: Its ability to participate in diverse
Several compounds share structural similarities with alpha-(4-Biphenylyl)benzylamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Alpha-Methylbenzylamine | Contains a methyl group at the alpha position | Often used in studies of CNS disorders |
| 4-Biphenylylbenzylamine | Lacks the nitrogen atom in the benzylamine structure | Exhibits different reactivity patterns |
| 4-Aminobiphenyl | Contains an amine group directly attached to biphenyl | Known for its carcinogenic properties |
Alpha-(4-Biphenylyl)benzylamine is unique due to its specific biphenyl substitution pattern and its potential biological activity, distinguishing it from other similar compounds which may not exhibit the same reactivity or biological effects .








